molecular formula C9H20N2 B060871 1-tert-Butylpiperidin-4-amine CAS No. 160357-95-9

1-tert-Butylpiperidin-4-amine

Cat. No.: B060871
CAS No.: 160357-95-9
M. Wt: 156.27 g/mol
InChI Key: SNZAIGXZGPEBGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-Butylpiperidin-4-amine is an organic compound characterized by the presence of a tert-butyl group attached to a nitrogen atom in a piperidine ring. This compound has the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol . It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butylpiperidin-4-amine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with tert-butylamine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced purification techniques, such as distillation and crystallization, ensures the compound meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines.

Scientific Research Applications

1-tert-Butylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological processes and interactions at the molecular level.

    Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 1-tert-Butylpiperidin-4-amine is unique due to the combination of the tert-butyl group and the amine group in the piperidine ring. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various research and industrial applications .

Biological Activity

1-tert-Butylpiperidin-4-amine is a chemical compound that has garnered attention in various biological studies due to its potential therapeutic applications, particularly as an inhibitor of certain kinases involved in cell cycle regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with a tert-butyl group at the nitrogen atom. Its molecular formula is C9H20N2C_9H_{20}N_2, and it has a molecular weight of approximately 156.27 g/mol. The compound is often synthesized for use in pharmacological research, particularly in studies involving cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK3).

The primary biological activity of this compound is attributed to its role as an inhibitor of CDKs and GSK3, which are crucial for regulating the cell cycle and various signaling pathways:

  • Cyclin-Dependent Kinases (CDKs) : These enzymes are pivotal in controlling the progression of cells through the cell cycle. The inhibition of CDKs can lead to cell cycle arrest, making this compound a candidate for cancer therapy. Specifically, CDK2/cyclin E complexes are essential for the transition from the G1 phase to the S phase of the cell cycle .
  • Glycogen Synthase Kinase-3 (GSK3) : This kinase is involved in numerous cellular processes, including metabolism and cell proliferation. Inhibition of GSK3 can mimic insulin signaling and promote cellular responses akin to those seen with insulin stimulation .

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Anticancer Activity : In vitro assays demonstrated that this compound effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. This was attributed to its inhibitory action on CDK2 and GSK3, leading to increased levels of p21, a cyclin-dependent kinase inhibitor .
  • Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to the active sites of CDKs and GSK3, suggesting a strong potential for therapeutic application in targeting these kinases .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of this compound for their biological activity. The results indicated that modifications at specific positions on the piperidine ring could enhance potency against specific cancer cell lines while reducing toxicity .

Data Table: Biological Activity Overview

Biological Activity Mechanism Effect
Inhibition of CDK2Prevents phosphorylation of Rb proteinInduces G1 phase arrest
Inhibition of GSK3Modulates insulin signaling pathwaysPromotes glycogen synthesis
Antiproliferative effectsInduces apoptosis in cancer cellsReduces tumor growth

Properties

IUPAC Name

1-tert-butylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZAIGXZGPEBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590492
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160357-95-9
Record name 1-tert-Butylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylpiperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-benzyl-1-tert-butylpiperidin-4-amine (1.56 g) and 10% palladium on carbon (2 g) in MeOH (250 ml) was hydrogenated in a Parr shaker at 50 psi for 16 hours. The solution was filtered and the reaction mixture reduced in vacuo, to yield 1-tert-butylpiperidin-4-amine (0.64 g) (LC/MS: Rt 02.31, no [M+H]+).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of LHMDS (1.0M in THF, 0.2 mL) was added to methyl 1-tert-butylpiperidine-4-carboxylate (31 mg, 0.16 mmol) in 2 mL THF at −78° C. After 20 minutes the solution was warmed to 0° C. and stirred for an additional 10 minutes. 7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one (COMPOUND BBB2) (28.5 mg, 0.063 mmol) was added and the reaction mixture stirred at 45° C. for 30 min. The solution was cooled to rt and quenched with saturated NH4Cl. The mixture was then partitioned between water and ethyl acetate. The organic phase was washed with water, brine and dried over magnesium sulfate. The filtered solution was concentrated and the residue purified by preparative silica gel thin layer chromatography using CHCl3/MeOH/NH4OH (87/12/1) as eluent to give the title compound. Mass spectrum (ESI) 616 (M+1). (Methyl 1-tert-butylpiperidine-4-carboxylate was prepared from 1-tert-butylpiperidin-4-one (COMPOUND PPA-1) by a procedure analogous to that described by Street, L. J.; et al J. Med. Chem. 1990, 33, 2690.)
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
methyl 1-tert-butylpiperidine-4-carboxylate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
7-Chloro-5-(2-chloro-4-fluorophenyl)-1-(2,6-dichlorophenyl)-1,8-naphthyridin-2(1H)-one
Quantity
28.5 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-tert-butylpiperidin-4-one (5.0 g) in methanol (100 mL) and water (10 mL) was added ammonium formate (20.3 g) and 0.5 g of Pd/C (10%). The mixture was stirred overnight. The mixture was filtered and the filtrate was concentrated under vacuum and the residue was diluted with ethyl acetate (500 mL) and washed with water and brine. After drying over Na2SO4 and filtration, the solvent was evaporated under vacuum to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.